molecular formula C17H24FN3O2 B6932895 N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide

N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide

Cat. No.: B6932895
M. Wt: 321.4 g/mol
InChI Key: MMPJXPYUNZOXDG-UHFFFAOYSA-N
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Description

N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a cyclopropane carboxamide group. The presence of a fluorine atom adds to its chemical stability and reactivity.

Properties

IUPAC Name

N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-2-3-17(4-5-17)16(22)20-12-13-10-14(18)15(19-11-13)21-6-8-23-9-7-21/h10-11H,2-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPJXPYUNZOXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)C(=O)NCC2=CC(=C(N=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including the formation of intermediates such as 6-morpholin-4-ylpyridin-3-amine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.

    Formation of the Cyclopropane Carboxamide Group: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Coupling Reactions: The final step involves coupling the pyridine and cyclopropane intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Protein-Protein Interactions: The compound can disrupt or stabilize protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    N-[(5-chloro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and stability.

    N-[(5-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide: Contains a methyl group, which affects its chemical properties and biological activity.

    N-[(5-bromo-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide: Bromine substitution results in different pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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